

An In-depth Technical Guide to 3-Morpholinobenzaldehyde

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Compound of Interest

Compound Name: 3-Morpholinobenzaldehyde

Cat. No.: B1352361

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Morpholinobenzaldehyde**, focusing on its chemical properties, synthesis, and potential biological significance. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Molecular and Physicochemical Data

3-Morpholinobenzaldehyde, a substituted aromatic aldehyde, possesses a molecular weight of 191.23 g/mol ^{[1][2]} Its chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Reference
Molecular Weight	191.23 g/mol	[1][2]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1][2]
CAS Number	446866-87-1	[1]
IUPAC Name	3-(morpholin-4-yl)benzaldehyde	
Melting Point	68 °C (67.5 - 70.5 °C)	[1][2]
Boiling Point (Predicted)	357.9 ± 37.0 °C	[1]
Density (Predicted)	1.163 ± 0.06 g/cm ³	[1]
pKa (Predicted)	3.80 ± 0.40	
Appearance	Pale yellow crystalline solid or powder	[2]

Synthesis of 3-Morpholinobenzaldehyde

The primary synthetic route to **3-Morpholinobenzaldehyde** is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction couples an aryl halide (3-bromobenzaldehyde) with a primary or secondary amine (morpholine). Below is a representative experimental protocol for this synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

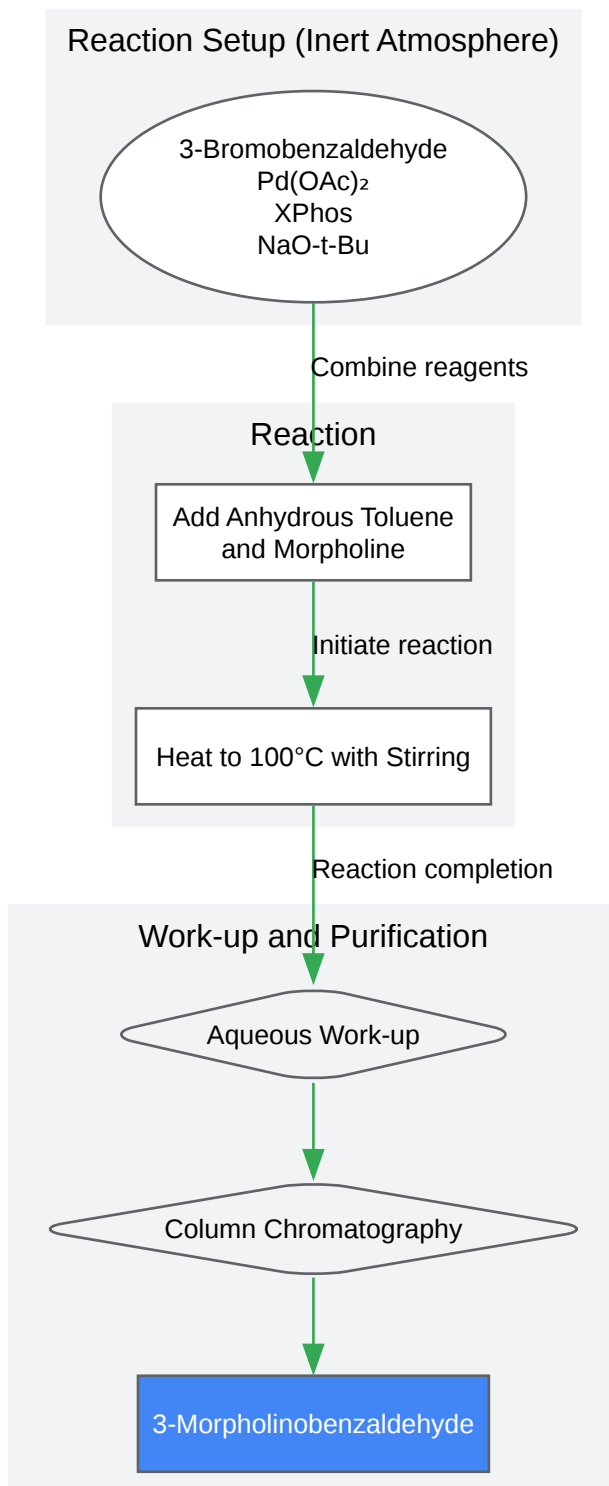
- 3-Bromobenzaldehyde
- Morpholine
- Palladium(II) acetate (Pd(OAc)₂)
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

- **Reaction Setup:** In a glovebox or under a stream of inert gas, add 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
- **Reagent Addition:** Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.
- **Solvent and Amine Addition:** Add anhydrous toluene (5 mL) to the flask, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.
- **Reaction Conditions:** Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield **3-Morpholinobenzaldehyde**.

Experimental Workflow: Synthesis of 3-Morpholinobenzaldehyde

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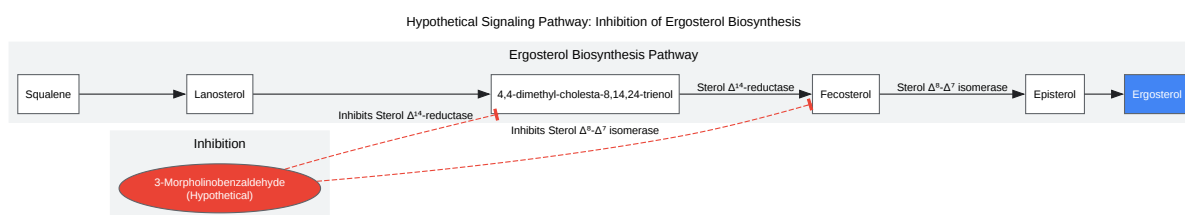
Synthesis Workflow Diagram

Potential Biological Activity and Signaling Pathways

While specific biological studies on **3-Morpholinobenzaldehyde** are not extensively documented, the morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds. Morpholine derivatives are known for a range of activities, including antifungal, antibacterial, and anticancer effects.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A prominent mechanism of action for many morpholine-containing antifungals is the inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Disruption of its synthesis compromises membrane integrity, leading to fungal cell death. Morpholine antifungals typically inhibit two key enzymes in this pathway: Sterol Δ^{14} -reductase and Sterol Δ^8 - Δ^7 isomerase.



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Ergosterol Biosynthesis Inhibition

Potential as a PI3K/Akt/mTOR Pathway Inhibitor

The morpholine ring is also found in several inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This

pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The presence of the morpholine moiety in **3-Morpholinobenzaldehyde** suggests its potential as a scaffold for the development of novel inhibitors targeting this pathway.

Predicted Spectral Data

For the purpose of characterization, the following spectral data can be predicted based on the structure of **3-Morpholinobenzaldehyde** and data from similar compounds.

Spectral Data Type	Predicted Characteristics
¹ H NMR	Aldehyde proton (CHO): Singlet around δ 9.8-10.0 ppm. Aromatic protons: Multiplets in the region of δ 7.0-7.8 ppm. Morpholine protons (CH ₂ -N): Triplet around δ 3.2-3.4 ppm. Morpholine protons (CH ₂ -O): Triplet around δ 3.8-4.0 ppm.
¹³ C NMR	Aldehyde carbon (C=O): Signal around δ 190-192 ppm. Aromatic carbons: Signals in the region of δ 115-155 ppm. Morpholine carbons (C-N): Signal around δ 48-50 ppm. Morpholine carbons (C-O): Signal around δ 66-68 ppm.
FT-IR	C=O stretch (aldehyde): Strong absorption band around 1700-1710 cm ⁻¹ . C-H stretch (aromatic): Peaks around 3000-3100 cm ⁻¹ . C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm ⁻¹ . C-N stretch: Absorption around 1230-1270 cm ⁻¹ . C-O-C stretch (ether): Strong absorption around 1115-1130 cm ⁻¹ .
Mass Spec (EI)	Molecular Ion (M ⁺): Peak at m/z = 191. Major Fragments: Loss of H (m/z = 190), loss of CHO (m/z = 162), and fragments corresponding to the morpholinophenyl cation (m/z = 162) and further fragmentation of the aromatic and morpholine rings.

This technical guide serves as a foundational resource for researchers interested in **3-Morpholinobenzaldehyde**. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this compound and its potential applications in drug discovery and development.

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References

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. aacrjournals.org [aacrjournals.org]
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